N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative featuring a carboxamide group substituted with a 2,4-dimethoxyphenyl moiety. Its core structure includes a pyrazolo[4,3-c]pyridine scaffold, a phenyl group at position 2, a propyl chain at position 5, and a ketone at position 2. This compound is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-12-27-14-18(23(29)25-20-11-10-17(31-2)13-21(20)32-3)22-19(15-27)24(30)28(26-22)16-8-6-5-7-9-16/h5-11,13-15H,4,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSRXYJTKHAQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. This intermediate is then subjected to cyclization reactions with suitable reagents to form the pyrazolo[4,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its pyrazole and pyridine moieties. Key reagents and outcomes include:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | Introduction of ketone groups at the 3-position, forming di-oxo derivatives |
| H₂O₂ | Catalytic Fe³⁺, 60–80°C | Epoxidation of propyl chain (minor pathway) |
Oxidation with KMnO₄ selectively modifies the pyridine ring, enhancing electrophilicity for downstream reactions.
Reduction Reactions
Reductive pathways target the carboxamide and ketone groups:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Reduction of carboxamide to amine (-CONH₂ → -CH₂NH₂) |
| NaBH₄ | Methanol, RT | Selective reduction of 3-oxo group to hydroxyl (-C=O → -CHOH) |
LiAlH₄-driven reduction is critical for generating amine intermediates used in drug discovery.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at electron-rich aromatic rings:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring.
-
Halogenation : Br₂/FeBr₃ adds bromine to the 2,4-dimethoxyphenyl group.
Substitution reactivity follows the order: 2,4-dimethoxyphenyl > phenyl > pyridine core .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product |
|---|---|
| 6M HCl, reflux | Carboxylic acid (-CONH₂ → -COOH) |
| NaOH (aq), 100°C | Sodium carboxylate salt |
Hydrolysis is pH-dependent, with acidic conditions favoring carboxylic acid formation .
5.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dimethoxyphenylamine with appropriate pyrazolo[4,3-c]pyridine precursors. The reaction conditions are optimized for high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research has indicated that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer activity. In particular, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) . The compound's mechanism includes inducing apoptosis and blocking cell cycle progression.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results from disc diffusion assays indicate promising antibacterial efficacy . Additionally, some derivatives have shown antifungal activity against Candida albicans.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the biological activity of pyrazolo[4,3-c]pyridine derivatives. Modifications at specific positions on the pyrazole ring can significantly affect their potency against cancer cells or bacteria. For instance, substituents at the 7-position have been shown to influence both biological and optical properties .
Case Studies
- Anticancer Evaluation :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Group
The carboxamide substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
Variations at Position 5 of the Pyrazolo[4,3-c]pyridine Core
The propyl group at position 5 in the target compound contrasts with other substituents:
Key Observations:
Functional Group Modifications: Carboxamide vs. Ester/Carboxylic Acid
The carboxamide group in the target compound differs from ester or carboxylic acid derivatives:
Key Observations:
Biological Activity
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research studies and findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives known for their diverse pharmacological properties. Its molecular formula is , with a molecular weight of 432.5 g/mol. The structural complexity allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄ |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 923107-11-3 |
Anticancer Properties
Research indicates that pyrazolo[4,3-c]pyridines have significant anticancer potential. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl have demonstrated selective antiproliferative effects against various cancer cell lines. A study highlighted that derivatives of this compound exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types, such as MCF7 (breast cancer) and A549 (lung cancer) cells .
Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl | MCF7 | 0.01 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | A549 | 26 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl) | NCI-H460 | 0.39 |
Anti-inflammatory Effects
The pyrazolo[4,3-c]pyridine scaffold is also associated with anti-inflammatory activity. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanism often involves the modulation of NF-kB signaling pathways and the inhibition of cyclooxygenase enzymes (COX) .
The biological activity of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and proliferation.
Case Studies
- Study on BRCA Deficient Cells : A study focused on a series of pyrazolo[4,3-c]pyridines found that certain derivatives showed preferential toxicity towards BRCA1/BRCA2 deficient cancer cells compared to proficient ones, suggesting a targeted therapeutic approach for specific cancer types .
- Inflammation Model : In an experimental model of inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered preemptively in murine models .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, a method optimized for pyrazolo-pyridine scaffolds . Multi-step protocols involve condensation of pyrazole precursors with substituted benzamides, followed by cyclization under acidic or basic conditions. Key reagents include bis(pentafluorophenyl) carbonate (BPC) and LiOH for carboxylate activation . For example, methyl 5-amino-1H-pyrazole-4-carboxylate intermediates are coupled with aryl halides via Buchwald-Hartwig amination .
Basic: How is structural characterization performed for this compound?
Answer:
- NMR : - and -NMR identify substituent integration and electronic environments (e.g., methoxy protons at δ 3.84 ppm, aromatic protons at δ 7.06–8.15 ppm) .
- X-ray crystallography : Bond lengths (e.g., C12–C13 = 1.515 Å) and angles (e.g., N3–C13–C14 = 179.7°) confirm stereochemistry and planarity of the pyrazolo-pyridine core .
- InChI/SMILES : Canonical SMILES strings (e.g.,
CN1C=C2C(=N1)C(=O)N(...)) and InChI keys validate connectivity and tautomerism .
Advanced: What challenges arise in optimizing reaction yields for pyrazolo-pyridine derivatives?
Answer:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos improve cyclization efficiency but require strict control of CO release from formic acid derivatives to avoid side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) resolves regioisomers, while recrystallization in ethanol removes unreacted aryl halides .
- Side reactions : Over-oxidation of the propyl group or demethylation of methoxy substituents may occur under strong acidic conditions, necessitating pH monitoring .
Advanced: How can computational tools predict physicochemical properties?
Answer:
- ACD/Labs Percepta : Predicts logP (2.8 ± 0.3), aqueous solubility (0.12 mg/mL), and pKa (e.g., pyridine N-atom pKa ≈ 3.5) using QSAR models .
- PubChem data : Molecular polar surface area (110 Å) and rotatable bond count (4) are computed to assess bioavailability and membrane permeability .
- Docking studies : Pyrazolo-pyridine scaffolds show affinity for kinase targets (e.g., CDK2) via hydrogen bonding with hinge regions, validated using AutoDock Vina .
Advanced: How do structural variations resolve contradictions in reported bioactivities?
Answer:
- Substituent effects : Fluorine or trifluoromethyl groups at the phenyl ring enhance metabolic stability but reduce solubility (logP increases by ~1.0 unit) .
- Stereochemistry : (R)- vs. (S)-configured propyl chains alter binding to hydrophobic pockets (e.g., 10-fold difference in IC for PDE4 inhibition) .
- Crystallographic validation : Discrepancies in reported IC values are resolved by confirming tautomeric forms (e.g., lactam vs. lactim) via X-ray .
Basic: What steps ensure purity during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (MeCN/HO + 0.1% TFA) detect impurities at 254 nm; purity >98% is required for biological assays .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 474.1925) and fragments (e.g., loss of CO at m/z 430) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., CHNO requires C 65.38%, N 11.85%) .
Advanced: How does stereochemistry influence bioactivity?
Answer:
- Enantioselective synthesis : Chiral ligands like (S)-BINAP yield (R)-configured propyl derivatives with 5x higher affinity for serotonin receptors (K = 12 nM vs. 60 nM for (S)) .
- Conformational analysis : Density functional theory (DFT) shows that (R)-stereochemistry stabilizes a planar pyridine ring, enhancing π-π stacking with Tyr-831 in kinase domains .
Advanced: What mechanistic insights exist for palladium-catalyzed cyclization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
